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molecular formula C14H22O B8397004 2,5-Dimethyl-1-n-hexyloxybenzene

2,5-Dimethyl-1-n-hexyloxybenzene

Cat. No. B8397004
M. Wt: 206.32 g/mol
InChI Key: YXBIYJCNBNOADJ-UHFFFAOYSA-N
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Patent
US06689530B2

Procedure details

In 250 g of ethanol were dissolved 250 g (2.05 mol) of 2,5-dimethylphenol (or p-xylenol), 90 g (2.25 mol) of sodium hydroxide and 371 g (2.25 mol) of n-hexyl bromide. The solution was heated for 2 hours in an oil bath at 80° C. Water, 500 g, was added to the reaction mixture, from which an oily matter was separated. Vacuum distillation of the oily matter yielded 384 g of 2,5-dimethyl-1-n-hexyloxy-benzene. Next, 129 g (0.625 mol) of 2,5-dimethyl-1-n-hexyloxybenzene was dissolved in 625 g of 1,2-dichloroethane. To the solution kept in an ice bath, 100 g (0.625 mol) of bromine was added dropwise at a temperature below 5C. At the end of dropwise addition, 500 g of water was added. The organic layer was separated therefrom and washed with 300 g of an aqueous solution of 5 wt % sodium hydrogen carbonate. The organic layer was concentrated to remove the solvent, leaving an oily matter. Vacuum distillation (boiling point 114-124° C./0.5 Torr) of the oily matter yielded 174 g of 4-bromo-2,5-dimethyl-n-hexyloxybenzene.
Quantity
250 g
Type
reactant
Reaction Step One
Name
p-xylenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
371 g
Type
reactant
Reaction Step One
Quantity
250 g
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[OH:9].[C:10]1(O)(C)[CH:15]=[CH:14][C:13](C)=[CH:12][CH2:11]1.[OH-].[Na+].C(Br)CCCCC>C(O)C.O>[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[O:9][CH2:14][CH2:15][CH2:10][CH2:11][CH2:12][CH3:13] |f:2.3|

Inputs

Step One
Name
Quantity
250 g
Type
reactant
Smiles
CC1=C(C=C(C=C1)C)O
Name
p-xylenol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC=C(C=C1)C)(C)O
Name
Quantity
90 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
371 g
Type
reactant
Smiles
C(CCCCC)Br
Name
Quantity
250 g
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was separated
DISTILLATION
Type
DISTILLATION
Details
Vacuum distillation of the oily matter

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=C(C=C1)C)OCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 384 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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